molecular formula C11H15NO2 B1202044 (s)-n-Methylsalsolinol CAS No. 53622-85-8

(s)-n-Methylsalsolinol

Cat. No. B1202044
CAS RN: 53622-85-8
M. Wt: 193.24 g/mol
InChI Key: RKMGOUZXGHZLBJ-ZETCQYMHSA-N
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Description

(S)-n-Methylsalsolinol is a naturally occurring compound that has been found in various foods and beverages, including beer, wine, and coffee. It belongs to the family of tetrahydroisoquinoline alkaloids and has been the subject of extensive scientific research due to its potential health benefits.

Scientific Research Applications

  • Endogenous Synthesis in the Brain

    (S)-N-Methylsalsolinol, an analogue of 1,2,3,6-tetrahydropyridine, is present in the brains of patients with Parkinson's disease. It is synthesized in the brain through the N-methylation of salsolinol, as demonstrated in rat brain studies using gas chromatography-mass spectrometry (Niwa et al., 1992).

  • Increased Levels in Parkinsonian Cerebrospinal Fluid

    The concentration of this compound is significantly increased in the cerebrospinal fluid of untreated patients with Parkinson's disease, suggesting its potential role in the pathogenesis of the disease (Maruyama et al., 1996).

  • Selective Toxicity to Dopaminergic Neurons

    The neurotoxin shows selective toxicity to dopaminergic neurons and is proposed to be involved in the pathogenesis of Parkinson's disease. This is evidenced by the detection of only the (R)-enantiomer of N-Methylsalsolinol in the intraventricular fluid from parkinsonian patients administered with L-DOPA (Maruyama et al., 2005).

  • LC-ESI-QQQ Determination in Rat Brain

    A sensitive LC/MS method was developed for the determination of salsolinol and N-Methylsalsolinol in rat brain, highlighting their role as endogenous neurotoxins key in the death of dopaminergic neurons (Zhang et al., 2012).

  • Activity in Lymphocytes

    Salsolinol N-methyltransferase (SNMT) activity, key in the metabolism of salsolinol into N-Methylsalsolinol, was studied in rat peripheral lymphocytes. This activity might indicate a potential clinical marker for Parkinson’s disease (Zhang et al., 2011).

properties

IUPAC Name

(1S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMGOUZXGHZLBJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201867
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-N-Methylsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

53622-85-8
Record name N-Methylsalsolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53622-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053622858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Methylsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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